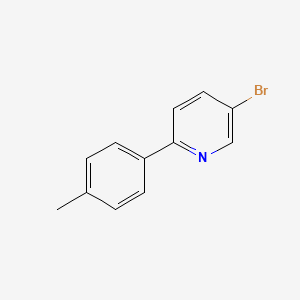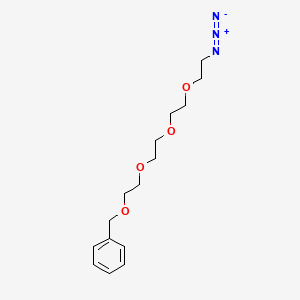
3-(Methylthio)-5-(trifluoromethyl)benzaldehyde
Descripción general
Descripción
3-(Methylthio)-5-(trifluoromethyl)benzaldehyde is a chemical compound with a molecular formula of C10H11F3S2 . It is a derivative of benzaldehyde, which is a common building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group (CF3) and a methylthio group (CH3S) attached to a benzaldehyde core . The exact structure and conformation can be determined using techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
New Synthetic Methods for Arylacetic Esters A study by Ogura, Itō, and Tsughihashi (1979) introduced a novel synthesis method for arylacetic esters using methyl (methylthio)methyl sulfoxide reacting with benzaldehyde. This method was found applicable to the production of various esters, including those with aromatic aldehydes as starting materials, providing a significant advancement in the synthesis of these compounds from benzaldehydes like 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde (Ogura, Itō, & Tsughihashi, 1979).
Palladium-Catalyzed Cross-Coupling Wang et al. (2019) described the use of 3,5-bis(trifluoromethyl)aniline as a monodentate transient directing group in a palladium-catalyzed cross-coupling process. This method enabled the efficient synthesis of 9-fluorenones from benzaldehydes, exhibiting high regioselectivities and broad functional group compatibility, which might include derivatives of this compound (Wang et al., 2019).
Biochemical Studies and Applications
In Vitro Antioxidant Activity and Physicochemical Properties Yüksek et al. (2015) synthesized novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and analyzed their in vitro antioxidant activities and physicochemical properties. This study, which involved reactions with benzaldehyde derivatives, could provide insights into the biochemical properties and potential applications of related compounds, including this compound derivatives (Yüksek et al., 2015).
Material Science and Catalysis
Liquid Crystal Materials with Sulfur Atoms Haramoto and Kamogawa (1985) researched the synthesis and electro-optic properties of 2,5-disubstituted 1,3-dithianes, derived from the thioacetalization of benzaldehydes. This study's findings on isomerism and electro-optic properties could be relevant to materials science, potentially applying to materials derived from similar structures like this compound (Haramoto & Kamogawa, 1985).
Benzaldehyde Bioproduction Optimization Craig and Daugulis (2013) focused on optimizing the bioproduction of benzaldehyde, a vital molecule in the flavor industry, using Pichia pastoris in a two-phase partitioning bioreactor. Insights from this study could be applied to enhance the bioproduction efficiency of similar compounds, including this compound (Craig & Daugulis, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
3-methylsulfanyl-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3OS/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDLXSWPJTYBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901248755 | |
| Record name | 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901248755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
868166-29-4 | |
| Record name | 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868166-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901248755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}-4-methylbenzene-1-sulfonamide](/img/structure/B3290730.png)





![Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]-](/img/structure/B3290780.png)



![N-[2-(cyclohexen-1-yl)ethyl]-2,3-dimethyl-4-nitrobenzenesulfonamide](/img/structure/B3290796.png)
![7-(4-(benzyloxy)phenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carbaldehyde](/img/structure/B3290798.png)
![(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3290803.png)
![5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3290821.png)